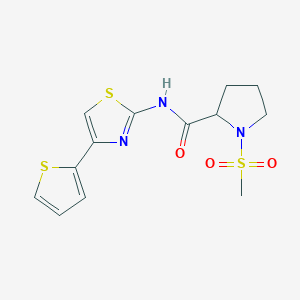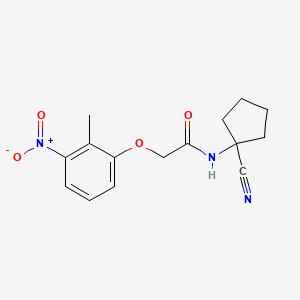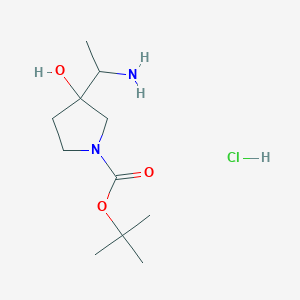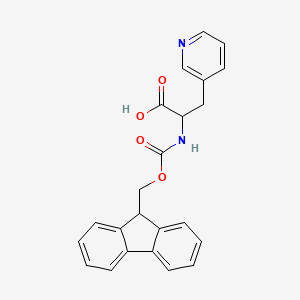
1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide, commonly known as MTPTC, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolyl-pyrrolidine derivative and has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Structural Characterization
Chemical Synthesis and Ligand Applications : Research has developed powerful ligands for metal-catalyzed coupling reactions, demonstrating the versatility of sulfonamide derivatives in synthesizing pharmaceutically important compounds. This area of study highlights the compound's potential in facilitating complex chemical reactions, contributing to the synthesis of a wide range of chemical products (Ma et al., 2017).
Polymer Science : Studies on fluorinated polyamides containing sulfone moieties indicate the role of sulfonamide derivatives in creating materials with exceptional thermal stability, mechanical strength, and low dielectric constants. These materials have potential applications in electronics, aerospace, and other high-performance areas (Liu et al., 2013).
Antimicrobial Research : The synthesis of novel thiazole and pyridone derivatives bearing a sulfonamide moiety for antimicrobial use showcases the compound's role in developing new antibacterial and antifungal agents. This suggests its potential in addressing resistance issues in microbial infections (Darwish et al., 2014).
Metal Complexes and Carbonic Anhydrase Inhibition : The development of metal complexes containing sulfonamide derivatives has been explored for their carbonic anhydrase inhibitory properties. These complexes offer insights into designing new therapeutic agents for conditions like glaucoma and edema, highlighting the compound's relevance in medicinal chemistry (Büyükkıdan et al., 2013).
properties
IUPAC Name |
1-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c1-22(18,19)16-6-2-4-10(16)12(17)15-13-14-9(8-21-13)11-5-3-7-20-11/h3,5,7-8,10H,2,4,6H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPSWXROICJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![3-(3-chloro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2871694.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)



![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
